molecular formula C7H16ClNO B6281777 (5,5-dimethyloxolan-3-yl)methanamine hydrochloride CAS No. 2287334-85-2

(5,5-dimethyloxolan-3-yl)methanamine hydrochloride

Cat. No.: B6281777
CAS No.: 2287334-85-2
M. Wt: 165.66 g/mol
InChI Key: QQEBSUMSVAIGMC-UHFFFAOYSA-N
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Description

It is also known by its IUPAC name, (5,5-dimethyltetrahydrofuran-3-yl)methanamine hydrochloride . This compound is characterized by its molecular structure, which includes a dimethyloxolane ring and a methanamine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of (5,5-dimethyloxolan-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with an acid catalyst under controlled temperature conditions.

    Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where an amine group is introduced to the oxolane ring.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(5,5-dimethyloxolan-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxolane ring to more reduced forms, potentially altering its reactivity.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the breakdown of the oxolane ring and formation of corresponding alcohols and amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(5,5-dimethyloxolan-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (5,5-dimethyloxolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can act as a nucleophile, participating in various biochemical reactions. The oxolane ring provides structural stability and can interact with other molecules through hydrogen bonding and van der Waals forces. These interactions enable the compound to exert its effects in biological systems, influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

(5,5-dimethyloxolan-3-yl)methanamine hydrochloride can be compared with similar compounds such as:

    (5,5-dimethyltetrahydrofuran-3-yl)methanamine: This compound lacks the hydrochloride group, making it less soluble in water.

    (5,5-dimethyloxolan-3-yl)methanol: This compound has a hydroxyl group instead of a methanamine group, altering its reactivity and applications.

    (5,5-dimethyloxolan-3-yl)amine: This compound has a primary amine group, making it more reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of the oxolane ring and methanamine group, providing a balance of stability and reactivity for various applications .

Properties

CAS No.

2287334-85-2

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(5,5-dimethyloxolan-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)3-6(4-8)5-9-7;/h6H,3-5,8H2,1-2H3;1H

InChI Key

QQEBSUMSVAIGMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)CN)C.Cl

Purity

95

Origin of Product

United States

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